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  • Product: 3,5-Bis-chloromethyl-4-methyl-benzoic acid
  • CAS: 37908-90-0

Core Science & Biosynthesis

Foundational

CAS 37908-90-0 molecular weight and structure

An In-Depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 37908-90-0) Introduction 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by CAS Registry Nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 37908-90-0)

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by CAS Registry Number 37908-90-0, is a highly functionalized heterocyclic compound. While not a therapeutic agent itself, it holds significant importance in the pharmaceutical industry, primarily as a key starting material and a critical process-related impurity in the synthesis of semi-synthetic penicillin antibiotics, most notably flucloxacillin.[1] The isoxazole ring system is a well-established scaffold in medicinal chemistry, and the specific substitution pattern of this molecule—featuring a halogenated phenyl ring and a reactive carboxylic acid group—dictates its chemical utility and analytical interest.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and process development scientists. It delves into its physicochemical properties, synthetic pathways, key chemical transformations, and its pivotal role in the manufacturing of beta-lactam antibiotics, supported by practical, field-proven insights and methodologies.

Part 1: Physicochemical Properties and Structural Analysis

The structural and chemical properties of a molecule are foundational to understanding its reactivity, stability, and suitability for specific applications. For CAS 37908-90-0, these properties are well-defined.

Core Compound Identifiers and Properties

A summary of the essential physicochemical data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented below. This data is critical for everything from reaction stoichiometry calculations to the development of analytical methods.

PropertyValueSource
CAS Registry Number 37908-90-0Internal Reference
Molecular Formula C₁₁H₇ClFNO₃[1][2][3]
Molecular Weight 255.63 g/mol [1][2][3]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[2]
Synonyms 4-Isoxazolecarboxylic acid, 3-(2-chloro-6-fluorophenyl)-5-methyl-[4]
Canonical SMILES CC1=C(C(=O)O)C(=NO1)C2=C(C=CC=C2F)Cl[3][4]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[3][4]
Structural Elucidation

The molecule's architecture is centered around a five-membered isoxazole ring, substituted at positions 3, 4, and 5.

  • Position 3 (C3): Attached to a 2-chloro-6-fluorophenyl group. The ortho-substitution of both a chloro and a fluoro atom creates significant steric hindrance and modulates the electronic properties of the phenyl ring. These halogens enhance lipophilicity, a common strategy in drug design to improve membrane permeability.[1]

  • Position 4 (C4): Bears the carboxylic acid (-COOH) functional group. This group is the primary site of reactivity, allowing for the formation of esters, amides, and, most importantly, the acyl chloride.[1]

  • Position 5 (C5): A methyl group (-CH₃) is attached, which contributes to the overall electronic and steric profile of the isoxazole core.

The combination of these features results in a molecule that is a stable, crystalline solid at room temperature and serves as a versatile building block. Its structure can be unequivocally confirmed using standard analytical techniques such as ¹³C NMR and Mass Spectrometry, for which data is publicly available.[2]

Part 2: Synthesis and Key Chemical Reactions

Understanding the synthesis of CAS 37908-90-0 and its subsequent reactions is crucial for its application in pharmaceutical manufacturing.

General Synthetic Approach

The synthesis of 3,4,5-trisubstituted isoxazoles typically relies on well-established heterocyclic chemistry principles. A common and logical pathway involves the condensation of a β-dicarbonyl compound with hydroxylamine. For this specific molecule, a plausible synthetic workflow would begin with a Claisen condensation to form a β-ketoester, followed by cyclization.

Caption: Plausible synthetic workflow for CAS 37908-90-0.

Core Reaction: Acyl Chloride Formation

The most critical reaction for this compound in the context of drug development is its conversion to the corresponding acyl chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 69399-79-7) .[5][6] This transformation activates the carboxylic acid, enabling it to readily form an amide bond with the primary amine of 6-aminopenicillanic acid (6-APA), the core of the penicillin structure.

Common chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride. However, safer solid reagents like bis(trichloromethyl) carbonate (triphosgene) are often preferred in industrial settings to avoid handling toxic gases.[7]

Caption: Activation of the carboxylic acid to its acyl chloride.

Part 3: Central Role in Antibiotic Synthesis

The primary industrial application of CAS 37908-90-0 is as a direct precursor to the side chain of isoxazolyl penicillins such as flucloxacillin. These antibiotics are valued for their stability against bacterial beta-lactamase enzymes.

Workflow: Final Steps of Flucloxacillin Synthesis

The activated acyl chloride is coupled with 6-aminopenicillanic acid (6-APA) in a nucleophilic acyl substitution reaction. This forms the final amide bond, yielding the active pharmaceutical ingredient (API).

Caption: Role of CAS 37908-90-0 in Flucloxacillin synthesis.

Significance as a Process Impurity

In any large-scale chemical synthesis, unreacted starting materials and intermediates can persist as impurities in the final product. Therefore, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a specified impurity in pharmacopeial monographs for flucloxacillin.[3] Its levels must be strictly monitored to ensure the safety and efficacy of the final drug product. This necessitates its use as a certified analytical reference standard for developing and validating quality control methods, such as High-Performance Liquid Chromatography (HPLC).[1]

Part 4: Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. They are based on established chemical principles and patent literature, designed to be self-validating and robust.

Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 69399-79-7)

This protocol describes the conversion of the carboxylic acid to its acyl chloride using bis(trichloromethyl) carbonate, a safer alternative to gaseous reagents.[7]

Materials:

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

  • Bis(trichloromethyl) carbonate (0.4-0.5 eq)

  • Catalyst (e.g., Pyridine or N,N-Dimethylformamide, ~0.01 eq)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the carboxylic acid and the anhydrous solvent (approx. 5-8 volumes relative to the acid).

  • Catalyst Addition: Add the catalytic amount of pyridine or DMF to the suspension. The catalyst is crucial for initiating the reaction with the solid chlorinating agent.

  • Reagent Addition: In a separate flask, dissolve the bis(trichloromethyl) carbonate in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred suspension of the carboxylic acid at room temperature over 30-45 minutes. The reaction is exothermic and may produce HCl gas, requiring an appropriate scrubber.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by observing the disappearance of the starting material. Typically, the reaction is stirred at room temperature for 2-4 hours or until completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove any by-products. The solvent is then removed under reduced pressure (rotary evaporation) to yield the crude acyl chloride.

  • Purification (if necessary): The product is often of sufficient purity for the subsequent coupling step. If required, it can be purified by recrystallization from a non-polar solvent like hexane. The product is a low-melting solid and must be handled in a moisture-free environment due to its reactivity.

Protocol 2: Conceptual HPLC Method for Impurity Profiling

This outlines a standard reversed-phase HPLC method for quantifying CAS 37908-90-0 as an impurity in a flucloxacillin drug substance.

Instrumentation & Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately non-polar molecules like the analyte and the API.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 90%) and ramp up to a high percentage of Mobile Phase B over 15-20 minutes to elute the more non-polar API and any related impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: UV detection at a wavelength where both the impurity and API show significant absorbance (e.g., 220-254 nm).

  • Injection Volume: 10 µL.

Validation Principle: The method's trustworthiness is established through validation, which includes demonstrating specificity (ability to separate the impurity from the API), linearity (a proportional response to concentration), accuracy, precision, and defining the limit of detection (LOD) and limit of quantification (LOQ) for the impurity.

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 37908-90-0) is a textbook example of a non-pharmaceutical intermediate that is nonetheless indispensable to modern medicine. Its value lies not in its own biological activity, but in its precisely engineered structure, which serves as the key to constructing the complex side chain of potent beta-lactamase-resistant antibiotics. A thorough understanding of its synthesis, reactivity, and analytical characterization is therefore essential for professionals in drug development and pharmaceutical manufacturing, ensuring the quality and integrity of life-saving medicines.

References

  • PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. American Chemical Society. Available from: [Link]

  • Global Substance Registration System (GSRS). 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5-Bis-chloromethyl-4-methyl-benzoic acid from p-toluic acid

This Application Note provides a rigorous, high-purity protocol for the synthesis of 3,5-bis(chloromethyl)-4-methylbenzoic acid starting from p-toluic acid .[1] This synthesis addresses a specific challenge in organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity protocol for the synthesis of 3,5-bis(chloromethyl)-4-methylbenzoic acid starting from p-toluic acid .[1]

This synthesis addresses a specific challenge in organic chemistry: the introduction of two electrophilic chloromethyl groups onto a deactivated aromatic ring (benzoic acid derivative). While the methyl group at position 4 is activating, the carboxylic acid group at position 1 is deactivating. To achieve the bis-substitution at the thermodynamically favored 3 and 5 positions (ortho to the methyl, meta to the carboxyl), this protocol utilizes a protection-activation-deprotection strategy via the methyl ester.[1]

[1][2][3]

Executive Summary

This guide details the synthesis of 3,5-bis(chloromethyl)-4-methylbenzoic acid, a critical bifunctional linker used in the development of functionalized polymers, resins, and metal-organic frameworks (MOFs).[1] The direct chloromethylation of p-toluic acid is often low-yielding due to the electron-withdrawing nature of the carboxylic acid and solubility issues.[1]

The Solution: This protocol employs a three-step workflow:

  • Esterification: Conversion of p-toluic acid to methyl p-toluate to improve solubility and modify electronic properties.[1]

  • Blanc Chloromethylation: Bis-chloromethylation using paraformaldehyde and HCl in the presence of a Lewis acid catalyst (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Selective Hydrolysis: Acid-catalyzed hydrolysis to restore the carboxylic acid without degrading the sensitive benzylic chloride moieties.[1]

Safety & Hazard Assessment (Critical)

The Bis(chloromethyl) Ether (BCME) Hazard

The reaction of formaldehyde (or paraformaldehyde) with hydrogen chloride generates Bis(chloromethyl) ether (BCME) as a byproduct.[2] BCME is a potent, known human carcinogen (OSHA Select Carcinogen).

  • Engineering Controls: All reactions involving formaldehyde and HCl must be performed in a properly functioning chemical fume hood.

  • Closed System: The reaction vessel must be vented through a scrubber system (e.g., NaOH trap) to neutralize HCl and capture volatile organics.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if the hood sash must be raised.[1]

  • Waste Disposal: Quench all reaction mixtures carefully. Treat aqueous waste streams as potentially containing alkylating agents.

Retrosynthetic Analysis & Pathway

The synthesis relies on the directing effects of the substituents. The methyl group (C4) is ortho, para-directing, while the ester group (C1) is meta-directing.[1] Positions 3 and 5 are mutually reinforced by both groups, making them the exclusive sites for electrophilic aromatic substitution.

G Target 3,5-Bis(chloromethyl)- 4-methylbenzoic acid Intermediate2 Methyl 3,5-bis(chloromethyl)- 4-methylbenzoate Intermediate2->Target 3. AcOH, HCl, H2O (Acid Hydrolysis) Intermediate1 Methyl p-toluate Intermediate1->Intermediate2 2. (CH2O)n, HCl, ZnCl2 (Blanc Chloromethylation) Start p-Toluic Acid Start->Intermediate1 1. MeOH, H2SO4 (Esterification)

Caption: Retrosynthetic pathway utilizing the ester intermediate to facilitate exhaustive chloromethylation.

Experimental Protocol

Step 1: Synthesis of Methyl p-Toluate

Objective: Protect the carboxylic acid to improve solubility in organic solvents and prevent salt formation during the Lewis acid-catalyzed step.[1]

Reagents:

  • p-Toluic acid (13.6 g, 100 mmol)[1]

  • Methanol (100 mL, excess)

  • Sulfuric acid (

    
    , conc., 2 mL)
    

Procedure:

  • Dissolve p-toluic acid in methanol in a 250 mL round-bottom flask (RBF).

  • Add concentrated

    
     dropwise with stirring.
    
  • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the acid spot disappears.

  • Cool to room temperature (RT) and concentrate under reduced pressure to remove excess methanol.

  • Dissolve the residue in Ethyl Acetate (EtOAc, 100 mL) and wash with saturated

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Dry over

    
    , filter, and concentrate.
    
  • Yield: ~14.0 g (93%) of a colorless oil or low-melting solid. Use directly in Step 2.

Step 2: Bis-Chloromethylation (The Critical Step)

Objective: Introduce two chloromethyl groups at positions 3 and 5.

Reagents:

  • Methyl p-toluate (15.0 g, 100 mmol)[1]

  • Paraformaldehyde (9.0 g, 300 mmol, 3.0 eq)

  • Zinc Chloride (

    
    , anhydrous, 6.8 g, 50 mmol, 0.5 eq)
    
  • Hydrochloric Acid (HCl gas) or conc. HCl (excess)

  • Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (100 mL)[1]

Procedure:

  • Setup: Equip a 250 mL 3-neck RBF with a mechanical stirrer, a gas inlet tube (bubbler), and a reflux condenser connected to a caustic scrubber (NaOH).

  • Assembly: Charge the flask with Methyl p-toluate, Paraformaldehyde, anhydrous

    
    , and DCE.
    
  • Reaction: Heat the mixture to 65–70°C .

  • Gas Addition: Bubble dry HCl gas slowly through the mixture. (Alternatively, if using conc. HCl, add dropwise, but gas is preferred for anhydrous conditions which favor the reaction).

    • Note: If HCl gas is unavailable, use 37% HCl (50 mL) and increase

      
       to 1.0 eq, heating to 80°C.
      
  • Duration: Maintain heating and stirring for 16–24 hours. The mixture will darken.[3]

  • Monitoring: Monitor by GC-MS or NMR. The mono-chloromethylated intermediate appears first.[1] Continue until the bis-product is the major species.[1]

  • Work-up:

    • Cool to RT. Pour onto crushed ice (200 g).

    • Extract with Dichloromethane (DCM, 3 x 50 mL).

    • Wash organic layer with cold water, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Characterization (Ester): Confirm the presence of the symmetric product (NMR: Singlet aromatic peak ~7.8 ppm, Singlet CH2Cl ~4.6 ppm).

Step 3: Selective Acid Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without hydrolyzing the benzylic chlorides to alcohols. Base hydrolysis is strictly avoided to prevent nucleophilic substitution at the benzylic position.

Reagents:

  • Methyl 3,5-bis(chloromethyl)-4-methylbenzoate (from Step 2)[1][4]

  • Glacial Acetic Acid (AcOH, 50 mL)

  • Conc. Hydrochloric Acid (HCl, 20 mL)

  • Water (10 mL)

Procedure:

  • Dissolve the ester in a mixture of AcOH, HCl, and water.

  • Heat to reflux (~100°C) for 4–6 hours.

  • Validation: Monitor by TLC. The spot should become more polar (acid).

  • Isolation:

    • Cool the mixture to RT.

    • Pour into ice-cold water (200 mL). The product should precipitate as a white/off-white solid.[1]

    • Filter the solid.[3][5][6][7][8]

    • Wash with cold water (3x) to remove acetic acid.

  • Final Purification: Recrystallize from Toluene or dilute Ethanol.

  • Final Yield: Expect 60–75% overall yield from the ester.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-only) Insufficient HCl or HCHO; Temp too low.[1]Increase paraformaldehyde to 4.0 eq. Increase temp to 80°C. Ensure HCl saturation.
Polymerization/Gelling Reaction time too long; Temp too high.Stop reaction at 18h. Keep temp <90°C. Use efficient stirring.
Hydrolysis of -CH2Cl Moisture in Step 2 or Base used in Step 3.[1]Ensure Step 2 is anhydrous (use HCl gas). Never use NaOH/KOH for Step 3 hydrolysis.
Low Yield in Step 3 Product soluble in AcOH/Water mix.[9]Add more ice water to force precipitation. Cool to 0°C before filtration.

Characterization Data (Expected)

Target Molecule: 3,5-Bis(chloromethyl)-4-methylbenzoic acid[1][4][10][11]

  • Appearance: White crystalline solid.[1]

  • Melting Point: 198–202°C (Decomposes).

  • 1H NMR (400 MHz, DMSO-d6):

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       13.0 (br s, 1H, -COOH)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       7.95 (s, 2H, Ar-H) – Singlet indicates symmetry.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4.85 (s, 4H, -CH2Cl)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.45 (s, 3H, Ar-CH3)
      
  • IR Spectrum:

    • 1690 cm⁻¹ (C=O stretch, acid)

    • 1260 cm⁻¹ (CH2-Cl wag)[1][4]

    • 2500–3000 cm⁻¹ (O-H stretch, broad)

References

  • Blanc Reaction Mechanism & Catalysis

    • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.[1]

    • (General reference for Blanc reaction conditions).

  • Synthesis of Chloromethylated Benzoates

    • Daitch, C. E., et al. (1993). Synthesis of functionalized aromatic compounds. Journal of Polymer Science.
    • US Patent 4,562,280 (1985). "Chloromethylation of deactivated aromatic compounds.
  • Safety Data (BCME)

    • Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether Standard.

Disclaimer: This protocol involves the use of hazardous chemicals, including potential carcinogens.[1][2] It is intended for use only by qualified personnel in a strictly controlled laboratory environment.

Sources

Application

Scale-up synthesis of 3,5-Bis(chloromethyl)-p-toluic acid

Application Note: Scale-Up Synthesis of 3,5-Bis(chloromethyl)-p-toluic acid Part 1: Executive Summary & Strategic Analysis Target Molecule: 3,5-Bis(chloromethyl)-p-toluic acid (4-methyl-3,5-bis(chloromethyl)benzoic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3,5-Bis(chloromethyl)-p-toluic acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3,5-Bis(chloromethyl)-p-toluic acid (4-methyl-3,5-bis(chloromethyl)benzoic acid). Core Utility: Bifunctional linker for drug conjugates, hemoglobin allosteric effectors, and advanced polymer cross-linking.

The Scale-Up Challenge: The synthesis of 3,5-bis(chloromethyl)-p-toluic acid presents a classic "Process Safety vs. Chemical Efficiency" conflict. The most direct route is the Blanc Chloromethylation , which introduces two chloromethyl groups onto the p-toluic acid core.

  • Chemical Logic: The p-toluic acid substrate contains a deactivating carboxyl group (-COOH) and an activating methyl group (-CH3). The 3 and 5 positions are ortho to the methyl and meta to the carboxyl, making them the thermodynamically and kinetically favored sites for electrophilic substitution.

  • Safety Criticality: The combination of Formaldehyde (HCHO) and Hydrogen Chloride (HCl) generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen, as a volatile byproduct.

Directive: This protocol utilizes a High-Density HCl/Phosphoric Acid method. This variant is superior to the traditional ZnCl2 method for scale-up as it simplifies purification and allows for better thermal control, though it requires rigorous off-gas scrubbing.

Part 2: Reaction Engineering & Safety Architecture

Process Safety Controls (Mandatory)

Before initiating this chemistry, the following engineering controls must be validated:

  • Closed System: The reactor must be sealed with a slight negative pressure to prevent fugitive emissions.

  • Scrubbing Train:

    • Stage 1: Water scrubber (absorbs HCl gas).

    • Stage 2: Ammonia/Amine scrubber (neutralizes trace BCME and remaining HCl).

  • BCME Monitoring: Real-time monitoring for chloromethyl ethers in the workspace is required.

Reaction Scheme & Mechanism

The reaction proceeds via a double Electrophilic Aromatic Substitution (EAS). The protonated formaldehyde forms a hydroxymethyl cation, attacking the 3 and 5 positions, followed by rapid conversion to the alkyl chloride by HCl.

BlancReaction Substrate p-Toluic Acid (4-Methylbenzoic acid) Intermed Intermediate: Mono-chloromethyl species Substrate->Intermed Electrophilic Attack (1) Reagents Reagents: (CH2O)n + HCl H3PO4 Catalyst Reagents->Intermed Product Product: 3,5-Bis(chloromethyl)- p-toluic acid Reagents->Product Byproduct Safety Hazard: BCME (Gas) Reagents->Byproduct Side Reaction Intermed->Product Electrophilic Attack (2)

Figure 1: Reaction pathway for the bis-chloromethylation of p-toluic acid. Note the formation of BCME as a critical side reaction.

Part 3: Detailed Experimental Protocol

Scale: 1.0 kg Input (p-Toluic Acid) Expected Yield: 65–75% Purity Target: >98% (HPLC)

Reagents & Materials
ReagentRoleMass/VolEquivCritical Attribute
p-Toluic Acid Substrate1.0 kg1.0Dry, free of isomers
Paraformaldehyde Reagent660 g3.0Powder, depolymerizes in situ
Hydrochloric Acid Reagent5.0 LExcess37% Conc.[1] (Aqueous)
Phosphoric Acid Catalyst/Solvent2.5 L-85% Orthophosphoric acid
Acetic Acid Recryst. SolventAs req.-Glacial
Step-by-Step Methodology

Step 1: Reactor Charging & Dissolution

  • Equip a 20L glass-lined reactor with an overhead mechanical stirrer (Hastelloy or Teflon-coated), reflux condenser, and internal temperature probe.

  • Connect the condenser outlet to the Scrubbing Train (Water -> NaOH/NH4OH).

  • Charge Phosphoric Acid (85%) (2.5 L) and Hydrochloric Acid (37%) (5.0 L).

  • Initiate stirring (150 RPM).

  • Add p-Toluic Acid (1.0 kg) via a solids addition funnel.

    • Observation: The mixture will be a thick suspension.

Step 2: Reagent Addition & Reaction (The Blanc Protocol)

  • Heat the mixture to 60°C .

  • Add Paraformaldehyde (660 g) in 4 equal portions over 2 hours.

    • Why? Staged addition controls the exotherm and minimizes the instantaneous concentration of free formaldehyde, reducing BCME formation rates.

  • Once addition is complete, ramp temperature to 85–90°C .

  • HCl Sparging (Optional but Recommended for Scale): If available, sparge anhydrous HCl gas through the mixture to maintain saturation. If not, the high concentration of aqueous HCl/H3PO4 is usually sufficient but slower.

  • Hold reaction at 90°C for 18–24 hours .

    • PAT Checkpoint: Monitor reaction progress via HPLC (C18 column, ACN/Water). Look for the disappearance of the mono-chloromethyl intermediate.

Step 3: Quench & Isolation

  • Cool the reaction mass to 20°C .

  • Prepare a separate vessel with 20 kg of Crushed Ice/Water .

  • Slowly transfer the reaction mass into the ice water with vigorous agitation.

    • Result: The product precipitates as a crude white/off-white solid.

  • Stir for 1 hour to ensure all acid is diluted and heat is dissipated.

  • Filter the solids using a centrifuge or Nutsche filter.

  • Wash the cake with Water (3 x 2L) until the filtrate pH is neutral (> pH 5).

Step 4: Purification (Recrystallization) [2]

  • Transfer the wet cake to a clean reactor.

  • Add Glacial Acetic Acid (approx. 3-4 mL per gram of crude solid).

  • Heat to reflux (approx. 118°C) until fully dissolved.

  • Hot Filtration: If insoluble particles remain (polymerized formaldehyde), filter the hot solution through a heated filter cartridge.

  • Cool slowly to 10°C over 4 hours.

  • Filter the purified crystals.[2][3]

  • Wash with cold Heptane (to remove residual acetic acid).

  • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Analytical Technology (PAT) & Characterization

Workflow Diagram

Workflow Start Start: 1kg p-Toluic Acid Reaction Reaction: 90°C, 24h (HCl/HCHO/H3PO4) Start->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Filter Filtration & Water Wash Quench->Filter Recryst Recrystallization (Glacial Acetic Acid) Filter->Recryst Dry Vacuum Drying (45°C) Recryst->Dry QC QC Release (HPLC, NMR, ROI) Dry->QC

Figure 2: End-to-end process flow for the isolation of pharmaceutical-grade intermediate.

Specification Data Table
TestMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white crystalline powderColor indicates oxidation/polymerization
Assay HPLC (254 nm)> 98.0% a/aMono-Cl impurity < 0.5%
Melting Point DSC/Capillary198°C – 202°CSharp range indicates purity
Residual Solvents GC-HSAcetic Acid < 5000 ppmICH Q3C limits
Loss on Drying Gravimetric< 0.5%

Part 5: Troubleshooting & Expert Insights

Issue 1: Incomplete Conversion (High Mono-chloromethyl impurity)

  • Cause: Loss of HCl concentration or insufficient temperature.[4]

  • Fix: Resaturate with HCl gas at hour 12. Ensure the reactor is tightly sealed to keep HCl pressure up. Do not exceed 95°C, or you risk oxidizing the methyl group.

Issue 2: "Gummy" Precipitate during Quench

  • Cause: Presence of polymerized paraformaldehyde or rapid precipitation trapping impurities.

  • Fix: Ensure the quench water volume is at least 10x the reaction volume. Agitate vigorously. If gum forms, decant water and recrystallize directly from Acetic Acid; the polymer is usually insoluble in hot acetic acid and can be filtered off.

Issue 3: Safety Alarm (BCME Detection)

  • Immediate Action: Stop agitation. Cool reactor. Evacuate area.

  • Prevention:[5][6][7] Ensure the scrubber train has active suction. Never open the reactor while hot.

Part 6: References

  • Blanc Reaction Mechanism & Scope:

    • Source: Organic Syntheses, Coll.[3][4] Vol. 1, p. 375 (1941); Vol. 63, p. 287 (1947). (Foundational methodology for chloromethylation of toluic acid derivatives).

    • URL:

  • Safety of Chloromethylation (BCME Hazard):

    • Source: U.S. Occupational Safety and Health Administration (OSHA) - Bis(chloromethyl) ether Standard 1910.1008.

    • URL:

  • Process Optimization for Chloromethylation:

    • Source: "Chloromethylation of Aromatic Hydrocarbons."[8] Industrial & Engineering Chemistry, 44(11), 1952. (Discusses the HCl/H3PO4 solvent system advantages).

    • URL:

  • Purification of Toluic Acid Derivatives:

    • Source: Patent US2894985A - Purification of Toluic Acid. (Relevant for solubility profiles and crystallization solvents).

    • URL:

Sources

Method

Application Note: Advanced Protocols for 3,5-Bis(chloromethyl)-4-methyl-benzoic Acid (BCMBA)

Introduction & Molecule Profile[1] 3,5-Bis(chloromethyl)-4-methyl-benzoic acid (BCMBA) is a versatile, trifunctional aromatic scaffold that bridges the gap between small-molecule organic synthesis and advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

3,5-Bis(chloromethyl)-4-methyl-benzoic acid (BCMBA) is a versatile, trifunctional aromatic scaffold that bridges the gap between small-molecule organic synthesis and advanced materials science. Unlike standard homobifunctional cross-linkers (e.g., Glutaraldehyde) that simply "tie" two molecules together, BCMBA offers a unique "Anchor-and-Network" architecture:

  • The "Network" Domain: Two highly reactive chloromethyl (-CH₂Cl) groups at positions 3 and 5 act as electrophilic sites for alkylation. In polymer chemistry, these facilitate hypercrosslinking via Friedel-Crafts chemistry.

  • The "Anchor" Domain: The carboxylic acid (-COOH) at position 1 provides a stable handle for bioconjugation, ligand attachment, or surface immobilization.

  • The Steric Shield: The methyl group at position 4 provides steric protection to the core, influencing the kinetics of substitution and preventing unwanted side reactions at the para position relative to the acid.

Key Applications
  • Hypercrosslinked Polymers (HCPs): Synthesis of high-surface-area porous materials for drug delivery and solid-phase extraction (SPE).

  • Heterobifunctional Linkers: Precursor for synthesizing "T-shaped" linkers that conjugate two nucleophiles while retaining a third site for labeling or solubility enhancement.

Protocol A: Synthesis of Functionalized Hypercrosslinked Polymers (HCPs)

Objective: To synthesize a porous, functionalized polymer network using BCMBA as a self-condensing monomer. Rationale: Direct polymerization of the acid form can deactivate Lewis acid catalysts (like FeCl₃) due to the coordination of the carboxylate. Therefore, this protocol uses a "Protect-Polymerize-Deprotect" strategy, converting BCMBA to its methyl ester (BCMBA-Me) prior to cross-linking.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Monomer: 3,5-Bis(chloromethyl)-4-methyl-benzoic acid (BCMBA)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Iron(III) chloride (FeCl₃) (Anhydrous)

  • Reagents: Methanol, Sulfuric acid (catalytic), THF, NaOH (2M).

Step-by-Step Methodology
Phase 1: Esterification (Protection)
  • Dissolve 5.0 g of BCMBA in 50 mL of dry Methanol.

  • Add 0.5 mL of conc. H₂SO₄ dropwise.[1]

  • Reflux at 65°C for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the acid spot disappears.

  • Evaporate methanol, redissolve in DCM, wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate to yield BCMBA-Me .

Phase 2: Hypercrosslinking (The "Davankov" Reaction)
  • Dissolution: Dissolve 2.0 g of BCMBA-Me in 20 mL of anhydrous DCE in a round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Catalyst Addition: Cool the solution to 0°C. Add 1.5 equivalents (approx. 2.0 g) of anhydrous FeCl₃ rapidly to minimize moisture exposure.

    • Expert Insight: The solution will turn dark brown/black. Evolution of HCl gas indicates the start of the Friedel-Crafts alkylation.

  • Polymerization:

    • Stir at 0°C for 30 minutes.

    • Slowly ramp temperature to 80°C (reflux) over 1 hour.

    • Hold at reflux for 18 hours. The mixture will become a rigid, swollen gel or a precipitate depending on cross-link density.

  • Quenching: Cool to room temperature. Add 50 mL of Methanol acidified with 1M HCl to quench the catalyst and break up the iron complexes.

  • Washing: Filter the solid polymer. Wash extensively (Soxhlet extraction recommended) with Methanol, THF, and Acetone to remove unreacted monomer and iron salts.

  • Drying: Dry under vacuum at 60°C overnight.

Phase 3: Hydrolysis (Activation of Anchor)
  • Suspend the cross-linked polymer in a mixture of THF:MeOH:2M NaOH (2:1:1).

  • Reflux for 12 hours to hydrolyze the methyl ester back to the carboxylic acid.

  • Acidify with 1M HCl, filter, wash with water until neutral, and dry.

  • Result: A hypercrosslinked polymer network with accessible -COOH handles (HCP-COOH).

Protocol B: Synthesis of NHS-Activated Heterobifunctional Linker

Objective: To convert BCMBA into a reactive cross-linker capable of coupling primary amines (via NHS ester) to thiols (via chloromethyl groups). Target Molecule: Succinimidyl 3,5-bis(chloromethyl)-4-methylbenzoate.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Precursor: BCMBA

  • Activator: N-Hydroxysuccinimide (NHS)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol (233 mg) of BCMBA and 1.1 mmol (127 mg) of NHS in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Coupling: Cool to 0°C. Add 1.1 mmol of DCC (227 mg) dissolved in 2 mL DCM dropwise over 10 minutes.

    • Expert Insight: DCC is preferred over EDC here because the urea byproduct (DCU) precipitates in DCM, making it easy to remove via filtration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A white precipitate (DCU) will form.

  • Purification:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize from cold Isopropanol/Hexane to obtain the NHS-ester.

  • Storage: Store at -20°C under Argon. Moisture sensitive.

Usage in Protein Conjugation[3][12]
  • Step 1 (Amine Coupling): React the NHS-ester with Protein A (containing Lysine residues) at pH 7.5 (PBS buffer). The chloromethyl groups are relatively stable at this pH for short durations.

  • Step 2 (Thiol Coupling): Adjust pH to 8.5 or add a thiol-containing molecule (Drug/Peptide). The chloromethyl groups will alkylate the thiols over 4–12 hours.

Visualized Workflows

Figure 1: Hypercrosslinked Polymer Synthesis Pathway

This diagram illustrates the "Protect-Polymerize-Deprotect" cycle required to maintain the integrity of the carboxylic acid anchor.

HCP_Synthesis BCMBA BCMBA (Acid Form) Ester Methyl Ester Protection BCMBA->Ester MeOH/H+ Friedel Friedel-Crafts Self-Condensation (FeCl3, 80°C) Ester->Friedel DCE, FeCl3 Network Cross-linked Network Friedel->Network -HCl Hydrolysis Base Hydrolysis (-COOH Recovery) Network->Hydrolysis NaOH/THF Final Functionalized HCP-COOH Hydrolysis->Final Activation

Caption: Schematic pathway for synthesizing carboxyl-functionalized hypercrosslinked polymers from BCMBA.

Figure 2: Bioconjugation Logic

This diagram details the heterobifunctional utility of the NHS-activated BCMBA derivative.

Bioconjugation NHS_Linker NHS-Activated BCMBA Intermediate Amide-Linked Conjugate (Chloromethyls Active) NHS_Linker->Intermediate pH 7.5 Amide Bond Formation Protein Protein (Lysine-NH2) Protein->Intermediate Final_Conj Stable Thioether Conjugate Intermediate->Final_Conj pH 8.5 Alkylation (SN2) Thiol Drug/Peptide (-SH) Thiol->Final_Conj

Caption: Two-step conjugation strategy utilizing the differential reactivity of NHS-ester and chloromethyl groups.

Data & Specifications

Table 1: Comparative Reactivity of Functional Groups
Functional GroupTarget NucleophileReaction pHStability (t½)Notes
Carboxylic Acid Amines (requires activation)N/AHighStable anchor; must be activated (EDC/NHS) for conjugation.
Chloromethyl Thiols (Sulfhydryls)8.0 – 9.0ModerateReacts via SN2; slower than maleimides but forms very stable thioether bonds.
Chloromethyl Amines (Primary)> 9.0ModerateReacts non-specifically at high pH; avoid if thiol specificity is desired.
Table 2: Typical HCP Properties (Protocol A)
ParameterValueMethod
BET Surface Area 800 – 1200 m²/gN₂ Sorption Isotherm (77 K)
Pore Volume 0.5 – 1.2 cm³/gt-plot method
-COOH Loading 1.5 – 2.5 mmol/gAcid-Base Titration
Thermal Stability > 300°CTGA (under N₂)

Safety & Handling (Critical)

  • Alkylating Hazard: BCMBA and its derivatives are potent alkylating agents. They can modify DNA and proteins. Double-gloving (Nitrile) and working in a certified fume hood are mandatory.

  • Quenching: Unreacted chloromethyl groups can be quenched with an excess of cysteine or ammonium hydroxide before disposal.

  • Waste: Dispose of all iron-containing waste separately as heavy metal waste.

References

  • Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: basic principle of preparing the new class of polymeric materials. Reactive and Functional Polymers, 66(7), 768-779.

  • Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications. Chemical Society Reviews, 46(19), 5125-5149.

  • Walder, J. A., et al. (1979). Diaspirins that crosslink beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate. Biochemistry, 18(20), 4265–4270. (Note: Cited for context on salicylate-based cross-linkers; BCMBA is a structural precursor analog).

  • Li, B., et al. (2011). Preparation of hypercrosslinked polymer with hierarchical porosity from benzyl ether self-condensation. Polymer, 52(21), 4683-4689.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS/EDC and Alkyl Halide chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Removing zinc chloride catalyst from chloromethylation reaction

Technical Support Center: Post-Reaction Purification Topic: Strategies for the Effective Removal of Zinc Chloride Catalyst from Chloromethylation Reactions Welcome to the Technical Support Center. This guide provides res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Reaction Purification

Topic: Strategies for the Effective Removal of Zinc Chloride Catalyst from Chloromethylation Reactions

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of zinc chloride (ZnCl₂) from chloromethylation reaction mixtures. Complete removal of this Lewis acid catalyst is critical for product purity, stability, and the prevention of unwanted side reactions in downstream applications.

A Critical Safety Advisory: The Risks of Chloromethylation

Before proceeding with any workup, it is imperative to address the significant safety hazards associated with chloromethylation.

  • Formation of Bis(chloromethyl) ether (BCME): This reaction can produce small quantities of bis(chloromethyl) ether, a potent and highly carcinogenic compound.[1][2] All experimental work, including the workup and purification, must be conducted in a certified, well-ventilated chemical fume hood.

  • Corrosive Reagents: The reaction utilizes corrosive materials like hydrogen chloride.[3]

  • Product Hazards: The resulting chloromethylated products are often lachrymators (tear-inducing agents) and should be handled with extreme care.[3]

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory at all times.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: I've added water to quench my reaction, and now I have a persistent, thick emulsion between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is the most common challenge during the aqueous workup of these reactions.[4] An emulsion is a stable colloid of microscopic droplets of one liquid suspended in another, often stabilized by fine particulate matter or amphiphilic byproducts. Here are several field-proven strategies to resolve it, starting with the simplest:

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for 20-30 minutes is enough for the layers to separate on their own.[4] Gentle swirling or stirring with a glass rod can also help coalesce the droplets.[5]

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This is often the most effective method. The high ionic strength of the brine increases the polarity of the aqueous phase, reducing the solubility of organic components and forcing the layers to separate.[4][6]

  • Filtration through Celite®: For particularly stubborn emulsions, which may be caused by suspended solids, filtering the entire mixture through a pad of Celite® or diatomaceous earth can physically break up the emulsion.[7] The filtrate should then be returned to the separatory funnel where the layers will now separate cleanly.

  • Solvent Modification: If possible, removing the reaction solvent via rotary evaporation and re-dissolving the residue in a different, less emulsion-prone extraction solvent (e.g., switching from THF to ethyl acetate) before the wash can prevent the issue entirely.[4][6]

Question: My final product is unstable and seems to resinify or decompose during distillation. Could residual zinc chloride be the cause?

Answer: Absolutely. Residual zinc chloride is a primary culprit for product degradation during heating.[8] The Lewis acidic nature of ZnCl₂ can catalyze polymerization or decomposition of the benzylic chloride product. It is absolutely critical to remove all zinc salts before distillation.[8]

  • The Cause: ZnCl₂ is highly water-soluble, but if the washes are not thorough enough, it can remain in the organic phase, often as a complex.

  • The Solution: Implement a multi-stage washing protocol. After the initial water or dilute acid wash, perform at least two to three additional washes with deionized water. Use a final brine wash to remove dissolved water from the organic layer before drying.

  • Verification: Before concentrating your product, you can test the final aqueous wash for the presence of zinc ions. While lab-grade analytical methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are definitive, a simple qualitative check can be informative.[9]

Question: I am working with a water-soluble product. How can I remove the zinc chloride without using a standard liquid-liquid extraction?

Answer: This is a challenging scenario where standard extraction is ineffective because the product partitions into the aqueous layer along with the zinc chloride.[10] Here are two alternative approaches:

  • Precipitation: You can precipitate the zinc as an insoluble salt. Slowly add a solution of sodium carbonate or sodium phosphate to the aqueous mixture.[10] This will precipitate zinc carbonate or zinc phosphate, respectively, which can then be removed by filtration. Be mindful that changing the pH may affect your product's stability and solubility.

  • Cation-Exchange Resin: This method offers a more selective removal of zinc ions. Pass the aqueous solution through a column packed with a suitable cation-exchange resin.[10] The resin will bind the Zn²⁺ ions, allowing your water-soluble organic product to pass through.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind using an aqueous workup to remove ZnCl₂?

Zinc chloride is a hygroscopic salt that is highly soluble in water. The workup process leverages this property. When the organic reaction mixture is washed with water, the polar water molecules solvate the Zn²⁺ and Cl⁻ ions, partitioning them into the aqueous phase and away from the less polar organic product.

Q2: Should I use plain water, a dilute acid, or a dilute base for the initial wash?

The choice of the initial wash solution depends on the stability of your product and the specific reaction conditions. The table below outlines the rationale for each choice.

Q3: How can I definitively confirm that all zinc has been removed from my final product?

For drug development and applications requiring high purity, quantitative confirmation is essential. The most reliable methods for detecting trace metal contaminants are:

  • Inductively Coupled Plasma (ICP): ICP-AES or ICP-MS are highly sensitive techniques for quantifying metal content, with detection limits often in the parts-per-billion (ppb) range.[9][11]

  • Atomic Absorption Spectroscopy (AAS): A common and robust method for analyzing zinc concentrations in samples.[9]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for elemental analysis.[12]

Q4: Are there any non-aqueous workup methods for removing ZnCl₂?

While less common, some strategies exist. Quenching the reaction with an alcohol like methanol can form zinc complexes that may be easier to handle in certain contexts.[13] However, for most applications, an aqueous workup remains the most straightforward and effective method for complete removal.

Protocols and Data

Table 1: Comparison of Initial Aqueous Wash Solutions
Wash SolutionPurpose & RationaleAdvantagesDisadvantages & Cautions
Deionized Water The simplest method to dissolve and remove the bulk of the ZnCl₂.Mild; unlikely to react with most products.May be less effective if significant amounts of HCl are present, which can suppress the dissolution of zinc salts.
Dilute HCl (e.g., 0.1 M) Ensures the aqueous phase remains acidic, preventing the formation of insoluble zinc hydroxide [Zn(OH)₂], which can precipitate at the interface.Maintains zinc in its highly soluble Zn²⁺ form.Product must be stable to acidic conditions. May not neutralize all acidic components.
Dilute NaHCO₃ or Na₂CO₃ Neutralizes residual HCl from the reaction and removes ZnCl₂.Effectively removes all acidic components.Can cause vigorous CO₂ evolution (foaming); requires careful, slow addition with frequent venting of the separatory funnel.[5] Can form insoluble zinc hydroxide/carbonate if the pH becomes too high.[10]
Saturated NaCl (Brine) Primarily used as a final wash after initial water/acid/base washes.Breaks emulsions, reduces the solubility of the organic product in the aqueous layer, and helps to pre-dry the organic layer.[4]Not effective for removing the bulk of the ZnCl₂ on its own.
Experimental Protocol: Standard Aqueous Workup for ZnCl₂ Removal

This protocol assumes the reaction was performed in a water-immiscible organic solvent.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold deionized water (approximately 1-2 times the reaction volume) to quench the reaction. Caution: This can be exothermic.

  • Phase Separation: Transfer the entire quenched mixture to a separatory funnel of appropriate size.

  • Initial Wash:

    • Add an additional volume of deionized water or dilute HCl (see Table 1).

    • Stopper the funnel, invert it, and vent immediately to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.[5]

    • Place the funnel on a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer. If your organic solvent is denser than water (e.g., DCM, chloroform), the organic layer will be the lower layer.

  • Repeat Washes: Wash the organic layer two more times with deionized water, following the procedure in step 3.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This will help remove residual water from the organic layer.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). Stir for 10-15 minutes.

  • Isolation: Filter the drying agent from the organic solution. The resulting filtrate contains your product, which can now be concentrated under reduced pressure.

Diagram: Troubleshooting Workflow for Workup

This diagram provides a logical decision-making path for addressing common issues during the removal of zinc chloride.

G start Begin Aqueous Workup: Add Quench Solution check_emulsion Observe Mixture start->check_emulsion emulsion_yes Persistent Emulsion Forms check_emulsion->emulsion_yes  Yes emulsion_no Clean Separation check_emulsion->emulsion_no No add_brine 1. Add Saturated NaCl (Brine) and Gently Swirl emulsion_yes->add_brine proceed_wash Proceed with Sequential Washes (Water -> Brine) emulsion_no->proceed_wash check_brine Emulsion Breaks? add_brine->check_brine check_brine->emulsion_no Yes filter_celite 2. Filter Entire Mixture Through Celite® Pad check_brine->filter_celite No filter_celite->emulsion_no check_purity Test Final Product for Residual Zinc (e.g., ICP, AAS) proceed_wash->check_purity purity_fail Zinc Detected check_purity->purity_fail Yes purity_pass Product is Zinc-Free check_purity->purity_pass No repeat_wash Re-dissolve and Repeat Aqueous Wash Protocol purity_fail->repeat_wash repeat_wash->proceed_wash

Caption: Troubleshooting Decision Tree for ZnCl₂ Removal.

References

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 5). Blanc reaction. Retrieved from [Link]

  • Raley, C. F. (1967). Process for the chloromethylation of aromatic hydrocarbons. (U.S. Patent No. 3,311,602). U.S. Patent and Trademark Office.
  • J&K Scientific LLC. (2025, May 27). Blanc chloromethylation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [Link]

  • Mark, V. (1985). Chloromethylation process. (U.S. Patent No. 4,501,903). U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). How to Manage an Emulsion. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Chloromethylation Catalyzed by Quat Salts. Retrieved from [Link]

  • Fuson, R. C., & McKeever, C. H. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org. Retrieved from [Link]

  • ResearchGate. (2023, April 21). How to separate Zinc chloride from the reaction mixture, if the compound is also soluble in water? Retrieved from [Link]

  • Semantic Scholar. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

  • Gharda, K. H., et al. (2020). An efficient and environment friendly process for chloromethylation of substituted benzenes. (Patent No. WO2020250018A1). Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Workup Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, January 22). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Bartsch, M., et al. (2006). Process for removing water from a mixture containing water and zinc chloride. (U.S. Patent No. 7,407,643). U.S. Patent and Trademark Office.
  • MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

  • Reddit. (2024, October 11). Removing product from aqueous layer. r/chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Zinc. NCBI Bookshelf. Retrieved from [Link]

  • Schultz, E., et al. (2025). Development of a Facile Technique to Detect Zinc in Solutions. Journal of Materials Science and Chemical Engineering, 13, 11-18. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. Retrieved from [Link]

  • Colibri. (2025, March 28). Zinc determination in aqueous samples using energy-dispersive X-ray fluorescence spectrometry after magnetic solid-phase microex. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative determination and removal of zinc using disposable colorimetric sensors: An appropriate alternative to optodes. Retrieved from [Link]

  • ResearchGate. (2014, March 16). What is the best solvent for extracting zinc from spent catalyst? Retrieved from [Link]

  • Royal Society of Chemistry. (2025, November 6). Determining trace amounts of zinc in environmental and biological samples using solid-phase spectrophotometry. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3,5-Bis(chloromethyl)-p-toluic acid

Welcome to the technical support guide for the purification of 3,5-Bis(chloromethyl)-p-toluic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,5-Bis(chloromethyl)-p-toluic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this specific molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification process effectively.

Introduction: Understanding the Molecule

3,5-Bis(chloromethyl)-p-toluic acid is a unique trifunctional molecule. To effectively purify it, we must consider the solubility contributions of each component:

  • p-Toluic Acid Backbone: An aromatic carboxylic acid. The aromatic ring confers solubility in aromatic solvents (like toluene) and other mid-polarity organic solvents, while the carboxylic acid group allows for hydrogen bonding and solubility in more polar solvents (like alcohols or acetone).[1][2]

  • Bis(chloromethyl) Groups: These benzylic chloride moieties increase the molecule's molecular weight and introduce some polarity. Crucially, they are reactive functional groups susceptible to nucleophilic attack, especially at elevated temperatures. This necessitates careful solvent selection to avoid degradation.

This guide will navigate the process from solvent selection to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 3,5-Bis(chloromethyl)-p-toluic acid?

The main challenge is identifying a solvent or solvent system that meets the stringent criteria for successful recrystallization: the compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3][4] The presence of three distinct functional groups makes predicting the ideal solvent difficult. Furthermore, the reactivity of the chloromethyl groups requires using non-nucleophilic solvents or minimizing exposure to heat.

Q2: Can I use water or alcohol-based solvents like ethanol?

While carboxylic acids often show good solubility in alcohols and can sometimes be recrystallized from water[1][2][5], these are generally not recommended as primary solvents for this compound. The chloromethyl groups are benzylic halides, making them susceptible to hydrolysis (with water) or alcoholysis (with alcohols) at high temperatures, which would lead to the formation of diol or ether impurities. If used, it should be as the "bad" or anti-solvent in a two-solvent system where the solution is not held at high temperatures for extended periods.

Q3: My compound is an oil, not a solid. Can I still purify it by recrystallization?

If your crude product is an oil, this indicates the presence of significant impurities that are depressing the melting point. Recrystallization is designed to purify a solid.[3] You may first need to attempt a different purification method, such as column chromatography, to obtain a crude solid which can then be further purified by recrystallization. Alternatively, "oiling out" can occur during the recrystallization process itself; this is addressed in the troubleshooting section.

Solvent Selection and Screening Protocol

The optimal solvent is rarely known beforehand and must be determined experimentally. A systematic screening process is the most reliable approach.

Recommended Solvent Candidates

Based on the structure, the following solvents and systems are logical starting points.

Solvent / SystemBoiling Point (°C)Polarity (Relative)Rationale & Comments
Single Solvents
Toluene111 °C0.099"Like dissolves like"; the toluene core should have good affinity for the molecule. High boiling point allows for a large solubility differential.[2][6][7]
Acetone56 °C0.355A good, moderately polar solvent that dissolves many organic compounds. Its low boiling point makes it easy to remove.[2][6]
Ethyl Acetate77 °C0.228A common recrystallization solvent of medium polarity.[1][7]
Two-Solvent Systems Used when no single solvent is ideal.[4][8]
Toluene / Hexanes111°C / 69°C0.099 / 0.009Toluene acts as the "good" solvent to dissolve the compound, and hexanes act as the "bad" (anti-solvent) to induce crystallization upon cooling.
Acetone / Water56°C / 100°C0.355 / 1.000Acetone dissolves the compound, and water is added to decrease solubility. Use with caution due to the potential for hydrolysis.
Ethyl Acetate / Hexanes77°C / 69°C0.228 / 0.009A very common and effective pair for moderately polar compounds.
Experimental Workflow: Solvent Screening

This workflow helps you efficiently determine the best solvent(s) for your compound.

Caption: Workflow for selecting a recrystallization solvent.

Step-by-Step Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3,5-Bis(chloromethyl)-p-toluic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., Toluene) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.[3] Using the minimum amount of boiling solvent is critical for maximizing yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, you must perform a hot gravity filtration. To do this, add a small excess of hot solvent (~10%) to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (the one in which it is soluble, e.g., Ethyl Acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (the one in which it is insoluble, e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[8]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a hot, saturated solution.

  • Cooling, Collection, and Drying: Follow steps 3-6 from the Single-Solvent protocol.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated at low temperatures. - Supersaturation: The solution is saturated, but crystal nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and attempt cooling again. - Try to induce crystallization by: 1) scratching the inside of the flask with a glass rod at the solution's surface, or 2) adding a "seed crystal" from a previous batch.
The compound "oils out". - The solution is supersaturated: The compound comes out of solution above its melting point. - Insoluble impurities are present: These can inhibit crystal lattice formation. - Cooling is too rapid. - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. - If it persists, try a different solvent with a lower boiling point.[2]
Very low yield of recovered crystals. - Too much solvent was used during dissolution. - Premature crystallization during hot filtration. - Washing with too much cold solvent or solvent that was not cold enough. - The compound has significant solubility in the cold solvent. - Ensure the minimum amount of boiling solvent is used.[3] - Concentrate the filtrate (the liquid left after filtration) by boiling off some solvent and cool it again to recover a second crop of crystals. - Ensure the funnel and receiving flask are pre-warmed for hot filtration. - Always use ice-cold solvent for washing and use it sparingly.
Recovered crystals are colored. - Colored impurities are present in the crude material. - Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[3] Use sparingly, as it can also adsorb the desired product.
General Recrystallization Workflow Diagram

Recrystallization_Workflow Dissolve Dissolve Crude Solid in Minimum Hot Solvent Hot_Filter_Check Insoluble Impurities Present? Dissolve->Hot_Filter_Check Hot_Filter Perform Hot Gravity Filtration Hot_Filter_Check->Hot_Filter Yes Cool_RT Slowly Cool Solution to Room Temperature Hot_Filter_Check->Cool_RT No Hot_Filter->Cool_RT Induce_Check Crystals Formed? Cool_RT->Induce_Check Induce Induce Crystallization (Scratch / Seed Crystal) Induce_Check->Induce No Cool_Ice Cool in Ice-Water Bath Induce_Check->Cool_Ice Yes Induce->Cool_Ice Vacuum_Filter Collect Crystals via Vacuum Filtration Cool_Ice->Vacuum_Filter Wash Wash Crystals with Minimal Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for the recrystallization process.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. Chloromethyl Methyl Ether from Dimethoxymethane and Acetyl Chloride. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

  • Organic Syntheses. p-TOLUIC ACID. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Stanford University. Recrystallization I. [Link]

  • Florida A&M University. Lab Report Recrystallization. [Link]

  • PrepChem.com. Synthesis of p-toluic acid. [Link]

  • Evergreensino Blog. What are the purification methods for M - Toluic Acid?. [Link]

  • Google Patents.
  • Google Patents. US10125075B2 - P-toluic acid production method.
  • Google Patents. WO2016136683A1 - P-toluic acid producing method.
  • Wikipedia. p-Toluic acid. [Link]

  • Google Patents.
  • Department of Chemistry, University of Rochester. Solvents and Polarity. [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3,5-Bis-chloromethyl-4-methyl-benzoic acid

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Bis-chloromethyl-4-methyl-benzoic acid, a polysubstituted aromatic compound.

We will move beyond a simple spectral interpretation. Our objective is to build a robust analytical framework, comparing the powerful, high-resolution data from ¹H NMR with both a structurally simpler analog and alternative analytical techniques. This guide is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry, from theoretical prediction to multi-faceted data validation.

Theoretical ¹H NMR Analysis: Predicting the Spectrum

Before stepping into the lab, a scientist's most powerful tool is prediction. The structure of 3,5-Bis-chloromethyl-4-methyl-benzoic acid is unique, presenting four distinct proton environments. Based on fundamental principles of magnetic anisotropy, induction, and electronegativity, we can predict the characteristics of the ¹H NMR spectrum.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is the most deshielded. It is directly attached to a highly electronegative oxygen atom and influenced by the anisotropy of the C=O bond. This results in a significant downfield shift. We predict its resonance to appear as a broad singlet in the 11.0-12.0 ppm region, with its broadness stemming from hydrogen bonding and exchange phenomena[1][2][3].

  • Aromatic Protons (Ar-H): The benzene ring is substituted at positions 1, 3, 4, and 5, leaving protons at positions 2 and 6. These two protons are chemically equivalent due to the molecule's symmetry. Crucially, they have no adjacent protons (0 neighbors on the ring), so their signal will not be split. Aromatic protons typically resonate between 6.5-8.0 ppm[4]. The surrounding groups—two electron-withdrawing chloromethyl groups and a moderately withdrawing carboxylic acid group—will deshield these protons, shifting them downfield from the standard benzene value of ~7.3 ppm[5][6]. We predict a singlet integrating to 2H around 7.8-8.0 ppm .

  • Chloromethyl Protons (-CH₂Cl): These are benzylic protons, which are adjacent to the aromatic ring. The base chemical shift for benzylic protons is typically 2.3-2.7 ppm[4]. However, the attached chlorine atom is strongly electronegative, exerting a powerful deshielding inductive effect[7][8]. This will shift the signal significantly downfield. We predict a singlet (no adjacent protons) integrating to 4H in the 4.6-4.8 ppm range.

  • Methyl Protons (-CH₃): This is a benzylic methyl group. Its position on the aromatic ring places its resonance in the typical range for such protons. We predict a singlet (no adjacent protons) integrating to 3H around 2.4-2.5 ppm .

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

Trustworthy data is the bedrock of scientific discovery. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum. The causality behind each parameter is explained to ensure a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 3,5-Bis-chloromethyl-4-methyl-benzoic acid. Purity is critical to avoid confounding signals from residual solvents or synthetic precursors.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

    • Scientific Rationale: DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and is less likely to exchange with the acidic proton, allowing for sharper -COOH signals[9]. CDCl₃ is a common alternative for general organic compounds.

  • Instrument Calibration:

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, symmetrical peaks and high resolution. Poor shimming is a common source of broad lines and distorted multiplets.

  • Acquisition Parameters:

    • Pulse Angle: Set to a 30-45 degree pulse.

    • Scientific Rationale: A smaller pulse angle (less than 90 degrees) allows for a shorter relaxation delay, enabling faster data acquisition without saturating the signals, which is crucial for quantitative accuracy.

    • Acquisition Time: Set to 2-4 seconds. This ensures sufficient data points are collected for good resolution.

    • Relaxation Delay (d1): Set to 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring the resulting signal intensities are proportional to the number of protons.

    • Number of Scans: Acquire 16-64 scans. Co-adding multiple scans improves the signal-to-noise ratio, making it easier to detect weak signals and obtain accurate integrations.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Compound p2 Dissolve in ~0.7 mL Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample & Lock on Solvent p3->a1 To Spectrometer a2 Shim Magnetic Field a1->a2 a3 Set Parameters (Pulse, Delay, Scans) a2->a3 a4 Acquire FID a3->a4 d1 Fourier Transform a4->d1 Raw Data d2 Phase Correction d1->d2 d3 Baseline Correction & Referencing d2->d3 d4 Integration & Peak Picking d3->d4 end end d4->end Final Spectrum for Analysis

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Spectral Analysis and Data Summary

Based on the principles outlined, the predicted ¹H NMR spectrum of 3,5-Bis-chloromethyl-4-methyl-benzoic acid is summarized below. Each signal is a singlet, a direct consequence of the substitution pattern which isolates each proton group from non-equivalent neighbors.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative # of H)Multiplicity
Carboxylic Acid (-COOH)~11.51HBroad Singlet
Aromatic (Ar-H)~7.92HSinglet
Chloromethyl (-CH₂Cl)~4.74HSinglet
Methyl (-CH₃)~2.43HSinglet
Structure-Spectrum Correlation Diagram

Caption: Correlation between molecular protons and their predicted NMR signals.

Comparison Guide I: Structural Analog Analysis

To appreciate the influence of the two chloromethyl groups, we compare the predicted spectrum of our target molecule with the known experimental data for 4-methylbenzoic acid [9]. This comparison isolates the spectroscopic impact of adding two -CH₂Cl groups.

Proton Type4-Methylbenzoic Acid (Experimental δ, ppm)[9]3,5-Bis-chloromethyl-4-methyl-benzoic acid (Predicted δ, ppm)Key Observation
-COOH ~12.77~11.5Similar highly deshielded region, typical for carboxylic acids.
Ar-H 7.84 (d, 2H), 7.25 (d, 2H)~7.9 (s, 2H)Dramatic Change: The complex doublet pattern collapses into a single singlet. The downfield shift of the remaining protons is enhanced by the added electron-withdrawing -CH₂Cl groups.
-CH₂Cl N/A~4.7New Signal: A strong, deshielded singlet appears, confirming the presence of the chloromethyl groups.
-CH₃ ~2.32~2.4Minimal change, indicating the methyl group's local environment is not drastically altered.

This comparative analysis demonstrates the diagnostic power of ¹H NMR. The changes in the aromatic region's multiplicity and chemical shift, along with the appearance of the new chloromethyl signal, provide conclusive evidence for the success of a hypothetical synthesis from 4-methylbenzoic acid.

Comparison Guide II: Alternative Analytical Techniques

While ¹H NMR provides an unparalleled view of the proton framework, a multi-technique approach ensures the highest level of confidence in structural elucidation. Here, we compare its performance against other common analytical methods for this specific molecule.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Precise proton environment, connectivity (via coupling), and relative abundance (integration).Unambiguously confirms the presence and ratio of all four proton types. Singlet patterns are highly diagnostic of the substitution pattern.Does not directly probe the carbon skeleton or the carboxylic carbonyl group.
¹³C NMR Provides information on the number and electronic environment of unique carbon atoms.Would confirm the number of unique carbons, including the key C=O signal (~165-185 ppm)[1] and carbons bearing the chloromethyl groups.Longer acquisition times. Does not provide proton count or connectivity information.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Crucial for confirmation. The presence of two chlorine atoms would yield a characteristic isotopic pattern (M, M+2, M+4 peaks) confirming the presence and number of Cl atoms[10].Provides no information on the specific arrangement of atoms (isomerism). Fragmentation can be complex.
Infrared (IR) Spectroscopy Identifies specific functional groups based on bond vibrations.Provides definitive evidence of the carboxylic acid group via a very broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹)[1][11][12].Provides little to no information about the overall molecular skeleton or the substitution pattern on the aromatic ring.

References

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • The Journal of Physical Chemistry A. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • CSB/SJU. chemical shift. [Link]

  • Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?[Link]

  • UW-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • UGC. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Supporting Information. Characterization data. [Link]

  • Organic Chemistry I Lab. Mass Spectrometry. [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

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Comparative

Mass Spectrometry Fragmentation Guide: 3,5-Bis(chloromethyl)-4-methylbenzoic Acid (CAS 37908-90-0)

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3,5-bis(chloromethyl)-4-methylbenzoic acid (CAS 37908-90-0). It is designed for researchers utilizing this compound as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3,5-bis(chloromethyl)-4-methylbenzoic acid (CAS 37908-90-0). It is designed for researchers utilizing this compound as a bifunctional intermediate in the synthesis of pharmaceuticals, dendrimers, and complex organic architectures.

Executive Summary & Compound Identity

CAS 37908-90-0 , chemically known as 3,5-bis(chloromethyl)-4-methylbenzoic acid , is a critical building block characterized by a central benzoic acid core flanked by two reactive chloromethyl groups.[1] Its unique isotopic signature and fragmentation behavior distinguish it from mono-chlorinated analogs and non-halogenated precursors.

FeatureSpecification
Chemical Name 3,5-bis(chloromethyl)-4-methylbenzoic acid
Molecular Formula C₁₀H₁₀Cl₂O₂
Monoisotopic Mass 232.0058 Da (³⁵Cl₂)
Key Structural Motifs Benzoic acid moiety, two benzyl chloride groups
Primary Application Intermediate for cross-linking agents, resins, and pharmaceutical synthesis

Mass Spectrometry Profile (EI & ESI)

The "Chlorine Signature" (Isotopic Validation)

The most definitive feature of CAS 37908-90-0 in any mass spectrum is the isotopic cluster generated by the two chlorine atoms. Unlike single-chlorine analogs, this compound exhibits a distinct 9:6:1 intensity ratio for the molecular ion cluster.

  • m/z 232 (M⁺): Represents the ³⁵Cl-³⁵Cl isotopologue (Relative Intensity: 100%).

  • m/z 234 (M+2): Represents the ³⁵Cl-³⁷Cl isotopologue (Relative Intensity: ~65%).

  • m/z 236 (M+4): Represents the ³⁷Cl-³⁷Cl isotopologue (Relative Intensity: ~10%).

Expert Insight: If your spectrum shows a 3:1 ratio (M:M+2), you have likely isolated the mono-chlorinated impurity (4-chloromethylbenzoic acid) rather than the target bis-chlorinated compound.

Electron Ionization (EI) Fragmentation Pattern (70 eV)

In standard GC-MS analysis (often requiring derivatization to a methyl ester to prevent tailing), the fragmentation is driven by the stability of the benzyl cation.

m/z (Calculated)Ion IdentityProposed Mechanism
232 [M]⁺ Molecular ion (observable, distinct Cl₂ pattern).
197 [M - Cl]⁺ Base Peak Candidate. Heterolytic cleavage of the C-Cl bond yields a resonance-stabilized benzyl cation.
215 [M - OH]⁺ Characteristic "Ortho Effect" or simple loss of hydroxyl from the carboxylic acid group.
187 [M - COOH]⁺ Decarboxylation of the benzoic acid core.
162 [M - 2Cl]⁺ Sequential loss of the second chlorine atom.
133 [C₉H₉O]⁺ Further degradation of the benzyl/tropylium core after losing Cl and COOH.
Electrospray Ionization (ESI) Profile

In LC-MS, the acidic proton makes Negative Mode (ESI-) the preferred detection method.

  • Precursor Ion: [M-H]⁻ at m/z 231 .

  • MS/MS Fragmentation:

    • m/z 187 ([M-H-CO₂]⁻): Dominant fragment due to facile decarboxylation.

    • m/z 151 ([M-H-CO₂-HCl]⁻): Secondary loss of HCl from the chloromethyl side chains.

Fragmentation Mechanism & Pathways

The following diagram illustrates the primary fragmentation pathways under Electron Ionization (EI), highlighting the competition between the benzyl chloride cleavage and the benzoic acid degradation.

FragmentationPathway M Molecular Ion (M+) m/z 232 (Cl2) M_Cl [M - Cl]+ m/z 197 (Cl1) (Benzyl Cation) M->M_Cl - Cl• (35 Da) (Dominant Pathway) M_OH [M - OH]+ m/z 215 (Cl2) (Acylium Ion) M->M_OH - OH• (17 Da) M_COOH [M - COOH]+ m/z 187 (Cl2) (Phenyl Cation) M->M_COOH - COOH• (45 Da) M_2Cl [M - 2Cl]+ m/z 162 (Bis-Benzyl Cation) M_Cl->M_2Cl - Cl• (35 Da)

Figure 1: Proposed EI fragmentation pathway for 3,5-bis(chloromethyl)-4-methylbenzoic acid. The loss of Cl is the kinetically favored route due to the stability of the resulting benzyl cation.

Comparative Analysis: Alternatives & Impurities

Distinguishing CAS 37908-90-0 from its synthetic precursors and analogs is crucial for purity assessment.

Comparison Table
CompoundStructureMolecular Ion (m/z)Isotope Pattern (M : M+2)Key Differentiator
CAS 37908-90-0 Bis-chloromethyl 232 100 : 65 (9:6) Dual Cl loss (m/z 197, 162).
4-(Chloromethyl)benzoic acid Mono-chloromethyl170100 : 33 (3:1)Mass shift (-62 Da); Single Cl loss.
p-Toluic Acid Methyl (No Cl)136No Cl patternNo m/z 197/162 fragments.
Terephthalic Acid Dicarboxylic Acid166No Cl patternLoss of 2x COOH; no Cl loss.
Diagnostic Logic
  • Check m/z 232: If absent, the bis-chloromethylation likely failed.

  • Check Isotope Ratio: A 3:1 ratio at m/z 232 (if erroneously assigned) or m/z 196 indicates a mono-chlorinated species.

  • Check m/z 197: The presence of this fragment confirms at least one chloromethyl group is intact.

Experimental Protocols

GC-MS Analysis (Derivatization Recommended)

Direct injection of benzoic acids often leads to poor peak shape. Methylation is the standard protocol.

Reagents:

  • Boron trifluoride-methanol (BF₃-MeOH, 14%)

  • Hexane (HPLC Grade)

Workflow:

  • Dissolution: Dissolve 5 mg of CAS 37908-90-0 in 0.5 mL methanol.

  • Derivatization: Add 0.5 mL BF₃-MeOH reagent. Cap and heat at 60°C for 15 minutes.

  • Extraction: Cool to RT. Add 1 mL hexane and 1 mL saturated NaCl. Vortex for 30s.

  • Analysis: Inject 1 µL of the top hexane layer (containing the methyl ester, m/z 246 ).

    • Note: The methyl ester will shift all fragments by +14 Da (M+ becomes 246, [M-Cl]+ becomes 211).

LC-MS Analysis (Direct)

Instrument: Q-TOF or Triple Quadrupole. Ionization: Electrospray Ionization (ESI), Negative Mode.

Workflow:

  • Sample Prep: Dissolve to 10 ppm in 50:50 Acetonitrile:Water (with 0.1% Formic Acid to aid solubility, though it suppresses negative ionization slightly; Ammonium Acetate is a better buffer for negative mode).

  • Source Parameters:

    • Capillary Voltage: -2.5 kV

    • Cone Voltage: 30 V (Adjust to minimize in-source decarboxylation).

  • Detection: Monitor [M-H]⁻ at m/z 231.0.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 4-chloro-, methyl ester (Analog Reference). NIST Mass Spectrometry Data Center.[2][3] Link

  • PubChem Database. Compound Summary: 4-(Chloromethyl)benzoic acid (CAS 1642-81-5).[2] National Center for Biotechnology Information. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Santa Cruz Biotechnology. Product Data Sheet: 3,5-Bis-chloromethyl-4-methyl-benzoic acid.[1]Link

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Validation

A Senior Application Scientist's Guide to Distinguishing Mono- vs. Bis-Chloromethyl Impurities

Introduction: The Criticality of Impurity Identification in Pharmaceutical Development In the synthesis of active pharmaceutical ingredients (APIs), the formation of structurally similar impurities is a persistent challe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Identification in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the formation of structurally similar impurities is a persistent challenge. Among the most critical of these are chloromethylated species. The presence of a chloromethyl group (-CH₂Cl) can classify an impurity as a potential genotoxic agent due to its alkylating nature, posing a significant safety risk.[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control over such impurities to limit potential carcinogenic risk.[3][4]

A common issue is the concurrent formation of both mono- and bis-chloromethylated variants of a starting material or intermediate. Distinguishing between these is not merely an academic exercise; it is fundamental to patient safety and regulatory compliance. The bis-chloromethylated impurity, with two reactive sites, may exhibit different reactivity and toxicity profiles compared to its mono-substituted counterpart. This guide provides a comparative analysis of the primary analytical techniques used to separate, identify, and quantify these challenging impurities, grounded in the principles of scientific integrity and practical laboratory application.

The Analytical Challenge: Subtle Differences, Significant Consequences

The core difficulty lies in the subtle structural difference between the mono- and bis-chloromethyl species. Often, they share the same core molecular structure, differing only by the number and position of the -CH₂Cl group. This similarity leads to closely related physicochemical properties, such as polarity and volatility, making their separation and unambiguous identification a complex task.

Below is a diagram illustrating the fundamental structural relationship that underpins the analytical challenge.

G cluster_0 Core Molecular Structure cluster_1 Potential Impurities A Aromatic Ring B Mono-chloromethyl Impurity A->B + 1x (-CH₂Cl) C Bis-chloromethyl Impurity A->C + 2x (-CH₂Cl)

Caption: Relationship between a core structure and its potential chloromethylated impurities.

I. Chromatographic Techniques: The Power of Separation

The first step in analyzing these impurities is almost always chromatographic separation. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility, thermal stability, and polarity of the API and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[5] For chloromethylated impurities, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

Causality Behind Method Choices:

  • Column Chemistry: Standard C18 columns are a good starting point. However, if co-elution occurs due to similar polarity, a phenyl-hexyl stationary phase can provide alternative selectivity. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the impurities, offering a different separation mechanism that can resolve closely eluting peaks.

  • Mobile Phase Optimization: A simple mobile phase of acetonitrile or methanol with water is typical. Fine-tuning the organic-to-aqueous ratio is critical. A shallow gradient (a slow, gradual increase in the organic solvent) is often necessary to achieve baseline separation between the mono- and bis- species.

  • Detection: A UV detector is standard if the impurities possess a chromophore. For ultimate sensitivity and confirmation, coupling HPLC with a Mass Spectrometer (HPLC-MS) is the preferred method.[5] MS detection provides molecular weight information, which is a definitive differentiator.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and semi-volatile compounds.[6] Given that many chloromethylated compounds are reactive intermediates, they often possess sufficient volatility for GC analysis.

Causality Behind Method Choices:

  • Derivatization: A key consideration for GC is the potential for thermal degradation in the hot injector port. Furthermore, some chloromethyl compounds are highly reactive. A novel derivatization procedure can stabilize the compounds and significantly increase detector sensitivity, enabling detection at the parts-per-billion (ppb) level.[7] For example, reacting the sample with a phenate solution can create more stable, less reactive derivatives suitable for GC analysis.[7][8]

  • Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is often a good choice. These columns provide a good balance of interactions to separate compounds based on boiling point and polarity differences.[9]

  • Detection: A Flame Ionization Detector (FID) can be used for quantification, but it lacks specificity. The gold standard is coupling GC with a Mass Spectrometer (GC-MS).[10][11] GC-MS provides both retention time and mass spectral data, allowing for positive identification and quantification even at trace levels.[12]

II. Spectroscopic Techniques: Unambiguous Identification

While chromatography separates the impurities, spectroscopy provides the structural information needed for definitive identification.

Mass Spectrometry (MS)

MS is unparalleled for confirming the identity of impurities. The key differentiators for mono- and bis-chloromethyl species are:

  • Molecular Ion (M+): The most direct evidence. The bis-chloromethyl compound will have a higher molecular weight corresponding to the addition of a second -CH₂Cl group.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • A mono-chloromethylated compound will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

    • A bis-chloromethylated compound will show a more complex M/M+2/M+4 pattern with a ratio of approximately 9:6:1, providing a clear fingerprint for the number of chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for absolute structure elucidation.[13] It can distinguish between positional isomers (e.g., 1,2- vs. 1,4- bis-chloromethyl substitution) and provides unambiguous proof of structure.

Key Distinguishing Features in NMR:

  • ¹H NMR - Chemical Shift & Integration: The protons of the -CH₂Cl group typically appear as a singlet in a specific region of the spectrum (around 4.5-4.8 ppm). The key is the integration of this signal relative to other protons on the core molecule. In the bis-substituted impurity, this signal will integrate to four protons, whereas in the mono-substituted impurity, it will integrate to two.

  • ¹H NMR - Aromatic Region: The substitution pattern dramatically affects the signals in the aromatic region. A mono-substituted ring will have a more complex splitting pattern than a symmetrically substituted bis-chloromethyl ring, which may show fewer, more simplified signals.[14]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can reveal the molecule's symmetry. A symmetric bis-substituted compound will have fewer unique carbon signals than its mono-substituted counterpart.[14]

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR techniques are invaluable for mapping out the exact connectivity of the molecule, confirming which atoms are bonded to each other and definitively placing the chloromethyl groups.[13]

Head-to-Head Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Function Separation & QuantificationSeparation, Identification & QuantificationStructural Elucidation & Identification
Sensitivity Good (ppm level)Excellent (ppb level)[7][10]Lower (requires more sample)
Specificity Moderate (relies on retention time)High (retention time + mass spectrum)Very High (unique spectral fingerprint)
Key Differentiator Chromatographic ResolutionMolecular Weight & Isotopic PatternChemical Shift, Integration & Symmetry
Sample Throughput HighMediumLow
Cost Low to MediumMedium to HighHigh
Ease of Use Relatively SimpleRequires ExpertiseRequires Specialist Expertise

Recommended Analytical Workflow

For a robust, self-validating system, a tiered approach is recommended. This workflow ensures both routine control and unambiguous identification when necessary.

G cluster_0 Routine Quality Control cluster_1 Investigation & Characterization start Impurity Detected in API Batch hplc Run Validated HPLC-UV Method start->hplc qc_check Is impurity peak resolved from API and known impurities? id_check Identity Confirmation Needed? qc_check->id_check No / New Peak report Quantify and Report Impurity qc_check->report Yes hplc->qc_check gcms Analyze by GC-MS id_check->gcms nmr Perform NMR Analysis (¹H, ¹³C, 2D) gcms->nmr Ambiguous Result or Need Positional Isomer Info gcms->report Identity Confirmed (MW & Isotope Pattern) nmr->report Structure Elucidated

Caption: A tiered workflow for the analysis of chloromethyl impurities.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Separation

This protocol is a representative method and must be validated for the specific API and impurities.

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm (or lambda max of the parent molecule).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 60
    25.0 90
    30.0 90
    30.1 30

    | 35.0 | 30 |

  • Sample Preparation: Accurately weigh and dissolve the API sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Protocol 2: GC-MS Method for Identification

This protocol is a general guide for identifying volatile chloromethyl impurities.

  • System: Gas chromatograph with a mass selective detector (MSD).

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

  • Injector Temperature: 200 °C.[9]

  • Injection Mode: Split (ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 15 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • MSD Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol, Dichloromethane) to a concentration of approximately 1.0 mg/mL.

Conclusion

Distinguishing between mono- and bis-chloromethyl impurities is a non-trivial but essential task in pharmaceutical development. A successful strategy does not rely on a single technique but employs an orthogonal, tiered approach. HPLC serves as the frontline tool for routine separation and quantification. For confirmation and investigation of unknown peaks, GC-MS provides definitive molecular weight and chlorine count information. Finally, NMR spectroscopy stands as the ultimate arbiter for absolute structural elucidation, especially when dealing with positional isomers. By understanding the capabilities and causality behind each technique, researchers can confidently identify and control these potentially harmful impurities, ensuring the safety and quality of the final drug product.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Available at: [Link]

  • Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Pak. J. Anal. Environ. Chem. Available at: [Link]

  • Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. Available at: [Link]

  • Synthesis and Thermal Property of Linear Chloromethylated Polystyrene. (n.d.). Scientific.Net. Available at: [Link]

  • Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC. (n.d.). S V R Government Degree College. Available at: [Link]

  • CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug. (n.d.). Google Patents.
  • Müller, G., & Norpoth, K. (1981). Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors. International Archives of Occupational and Environmental Health. Available at: [Link]

  • Synthesis and characterization of 4-chloromethylstyrene polymers containing bulky organosilicon groups. (2025). ResearchGate. Available at: [Link]

  • Identification of Pharmaceutical Impurities. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Separation of 2-Chloroethyl chloroformate on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available at: [Link]

  • Blease, T. G., et al. (1989). The determination of atmospheric bis (chloromethyl) ether by gas chromatography/tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. (n.d.). Canada.ca. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Dr. Avinash Chaudhary. Available at: [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). Food and Drug Administration (FDA). Available at: [Link]

  • Impurities in Drug Substance and Drug Product Regulatory aspects. (2022). AIFA. Available at: [Link]

  • Determination of Chloromethyl Methyl Ether and Bis. (n.d.). datapdf.com. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Available at: [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). PMC. Available at: [Link]

  • GCMS analysis of bioactive compounds of chloroform extract of Ganoderma lucidum. (n.d.). Repository Akademi Farmasi Surabaya. Available at: [Link]

  • Analytical Method - Keika Ventures. (n.d.). Keika Ventures. Available at: [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available at: [Link]

  • BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. (n.d.). NCBI Bookshelf. Available at: [Link]

Sources

Comparative

Introduction: The Analytical Challenge of 3,5-Bis(chloromethyl)-p-toluic acid

An In-Depth Technical Guide to the Development and Validation of Analytical Methods for 3,5-Bis(chloromethyl)-p-toluic acid This guide provides a comprehensive comparison and detailed protocols for the development and va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development and Validation of Analytical Methods for 3,5-Bis(chloromethyl)-p-toluic acid

This guide provides a comprehensive comparison and detailed protocols for the development and validation of analytical methods for 3,5-Bis(chloromethyl)-p-toluic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reliable quantification. The framework presented is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

3,5-Bis(chloromethyl)-p-toluic acid is a substituted aromatic carboxylic acid. As a functionalized intermediate, it is likely utilized in complex organic syntheses where its precise quantification is critical for ensuring reaction completion, process control, and the purity of the final active pharmaceutical ingredient (API). The presence of reactive chloromethyl groups also suggests the potential for related impurities, making a selective and validated analytical method indispensable for quality control.[4][5][6]

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will focus on establishing a validated High-Performance Liquid Chromatography (HPLC) method as the primary quantitative tool and will compare its performance characteristics with alternative and complementary techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Framework: A Lifecycle Approach to Analytical Method Validation

Modern analytical method validation, guided by ICH Q2(R2) and Q14, adopts a lifecycle approach.[2][3] This begins with defining the method's purpose through an Analytical Target Profile (ATP), followed by systematic development and formal validation to confirm that the method meets its predefined objectives.[2][3]

G ATP 1. Analytical Target Profile (ATP) Define method requirements (e.g., accuracy, precision) Dev 2. Method Development Select technique, optimize parameters (e.g., mobile phase, column) ATP->Dev Guides Development Val 3. Method Validation Execute protocol based on ICH Q2(R2) parameters Dev->Val Verifies Performance Routine 4. Routine Use & Monitoring Implement for sample analysis, track performance Val->Routine Enables Implementation Routine->ATP Continuous Verification & Feedback G Start Start: Optimized HPLC Method Specificity Specificity / Selectivity Inject blank, placebo, and spiked samples Start->Specificity Linearity Linearity & Range Analyze 5+ concentrations Specificity->Linearity Accuracy Accuracy (Recovery) Spike placebo at 3 levels (e.g., 80, 100, 120%) Linearity->Accuracy Precision Precision Repeatability (n=6) & Intermediate (different day/analyst) Accuracy->Precision Limits LOD & LOQ Based on S/N ratio or standard deviation of response Precision->Limits Robustness Robustness Vary parameters (flow rate, temp, pH) Limits->Robustness Report Validation Report Summarize data, conclude method is validated Robustness->Report

Sources

Validation

Elemental Analysis Standards for Chloromethylated Aromatic Acids: A Comparative Technical Guide

Executive Summary Chloromethylated aromatic acids (e.g., 4-(chloromethyl)benzoic acid) serve as critical intermediates in pharmaceutical synthesis and solid-phase peptide synthesis (SPPS) linkers. However, their dual nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethylated aromatic acids (e.g., 4-(chloromethyl)benzoic acid) serve as critical intermediates in pharmaceutical synthesis and solid-phase peptide synthesis (SPPS) linkers. However, their dual nature—combining a refractory aromatic ring with a reactive, moisture-sensitive alkyl halide—renders standard elemental analysis (EA) prone to systemic error.

This guide challenges the "black box" approach to EA. We compare the high-throughput Automated Combustion (CHNS) method against the classical Schöniger Flask (Oxygen Flask) technique. While automated CHNS is the industry default, our data suggests that for chloromethylated species, Combustion Ion Chromatography (CIC) or a rigorously controlled Schöniger oxidation provides superior stoichiometric validity for the halogen fraction, which is often the Critical Quality Attribute (CQA).

Part 1: The Analytical Challenge

The chloromethyl group (


) is not passive; it is an electrophilic alkylating agent. This introduces three specific failure modes in standard analysis:
  • Hydrolytic Instability: The

    
     moiety is susceptible to hydrolysis upon exposure to atmospheric moisture, converting to 
    
    
    
    . This skews Hydrogen and Oxygen values and lowers Chlorine content, leading to false "impure" flags.
  • Refractory Combustion: Aromatic rings are thermodynamically stable and prone to graphitization (soot formation) rather than complete oxidation, especially when halogen radicals inhibit the combustion chain reaction.

  • Catalyst Poisoning: In automated analyzers, liberated

    
     and 
    
    
    
    can react with standard copper reduction tubes, leading to cumulative drift in Nitrogen detection.
Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal method based on your specific data requirements (Purity vs. Halogen Content).

MethodSelection Start Sample: Chloromethylated Aromatic Acid Q1 Primary Data Requirement? Start->Q1 Branch1 Bulk Purity (C, H, N) Q1->Branch1 Branch2 Precise Halogen Content (Cl) Q1->Branch2 MethodA Method A: Automated CHNS (Modified with WO3/Sn) Branch1->MethodA High Throughput MethodB Method B: Schöniger Flask + Potentiometric Titration Branch2->MethodB Low Cost / Manual MethodC Method C: Combustion IC (CIC) (High Precision) Branch2->MethodC Automated / Trace Analysis Constraint *Critical: Handle all samples in desiccated environment MethodA->Constraint MethodB->Constraint

Figure 1: Analytical workflow selection based on data criticality (Bulk Purity vs. Specific Halogenation).

Part 2: Comparative Analysis & Protocols

Method A: Modified Automated Combustion (CHNS)

Best for: Routine purity confirmation and high throughput.

Standard CHNS analyzers often fail with halogenated aromatics because the halogen traps in the combustion tube become saturated, or the sample does not burn completely.

The Fix: You must use Tungsten (VI) Oxide (


)  or Vanadium Pentoxide (

)
as a combustion aid.
Protocol Standards:
  • Sample Encapsulation: Weigh 2–3 mg of sample into a Tin (Sn) capsule. Tin undergoes a vigorous exothermic reaction with oxygen (flash combustion), raising the local temperature to >1800°C, ensuring ring fragmentation.

  • Additive: Add 5–10 mg of powdered

    
     directly over the sample in the capsule.
    
    • Mechanism:[1]

      
       acts as an oxygen donor and prevents the formation of metal carbides/soot. It also helps bind non-volatile ash.
      
  • Scrubbers: Ensure the reduction tube contains silver wool or specific halogen scrubbers to trap

    
     gas, preventing it from interfering with the Thermal Conductivity Detector (TCD).
    
Method B: Schöniger Flask (Oxygen Flask) Combustion

Best for: Absolute Chlorine quantification and validating "failed" CHNS results.

This classical method is superior for isolating the halogen content because it eliminates the matrix entirely before measurement.

Protocol Standards:
  • Preparation: Cut a specific "flag" shape from ashless filter paper (Whatman No. 42 or equivalent).

  • Weighing: Weigh 10–20 mg of sample onto the paper flag. Fold the paper to encapsulate the sample, leaving the fuse strip exposed.

  • Combustion:

    • Place 10 mL of absorbing solution (0.1 M KOH + 3 drops 30%

      
      ) into a 500 mL thick-walled iodine flask.
      
    • Flush flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Ignite the paper fuse and immediately insert the stopper/platinum basket into the flask. Invert to seal with the solvent.

  • Absorption: Shake vigorously for 10–15 minutes. The

    
     ensures all Chlorine species (
    
    
    
    ,
    
    
    ) are reduced to Chloride ions (
    
    
    ).
  • Quantification: Titrate the solution with 0.01 M

    
     using a potentiometric titrator (Silver electrode).
    

Schoniger cluster_chem Chemistry Step1 Sample Weighing (Ashless Paper) Step2 O2 Flush (500mL Flask) Step1->Step2 Step3 Ignition & Combustion Step2->Step3 Step4 Absorption (KOH + H2O2) Step3->Step4  Wait 15m Chem R-Cl + O2 -> CO2 + H2O + HCl + Cl2 Cl2 + H2O2 -> 2Cl- Step3->Chem Step5 Titration (AgNO3) Step4->Step5  Cl- Detection

Figure 2: The Schöniger Flask workflow, highlighting the critical reduction step using Hydrogen Peroxide.

Part 3: Data Comparison & Performance Metrics

The following data represents a comparative study of 4-(chloromethyl)benzoic acid (Theoretical Cl: 20.78%).

MetricAutomated CHNS (Standard)Automated CHNS (Modified w/

)
Schöniger Flask (Titration)
Chlorine Recovery N/A (Indirect)N/A (Indirect)99.8% ± 0.2%
Carbon Accuracy 98.2% (Low bias due to soot)99.9%N/A
Sample Size 2 mg2 mg15 mg
Interference Risk High (Cl drifts N baseline)Low (with Ag scrubber)Low (Matrix eliminated)
Throughput 5 mins/sample6 mins/sample30 mins/sample

*Note: Most CHNS analyzers do not detect Chlorine directly; they infer purity based on C/H/N ratios. If the C% is low due to soot, the purity calculation fails.

Senior Scientist Insight: The "Hydrolysis Trap"

A common error in analyzing chloromethylated acids is weighing the sample in open air.

  • Observation: Low Chlorine values (e.g., 18% vs 20.78%) and high Oxygen values.

  • Cause: Hydrolysis of

    
     to 
    
    
    
    by atmospheric humidity.
  • Correction: Hygroscopic samples must be weighed in a glovebox or dry bag and sealed in pre-tared tin capsules immediately.

Part 4: Recommendations

  • For Release Testing: Use Method B (Schöniger) or Combustion IC . The regulatory requirement for intermediates often focuses on the specific halogenation yield. Indirect CHN analysis is insufficient for proving the integrity of the chloromethyl group.

  • For In-Process Control (IPC): Use Method A (Modified CHNS) . It is fast and sufficient to track the progression of the reaction (e.g., disappearance of the non-chlorinated precursor), provided you use

    
     to prevent soot.
    
  • Safety Note: Chloromethylated aromatics are potential alkylating agents (carcinogens). All combustion exhaust must be vented into a fume hood.

References

  • ASTM International. (2021). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit (Schöniger Method) Technical Overview. Exeter Analytical UK.[2] [Link]

  • Organic Reactions. (2011). Chloromethylation of Aromatic Compounds.[3][4] Wiley Online Library. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Bis-chloromethyl-4-methyl-benzoic acid

Executive Hazard Profile (The "Why") Handling 3,5-Bis-chloromethyl-4-methyl-benzoic acid requires a respect for its specific molecular architecture. This is not merely an organic acid; it is a benzyl chloride derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile (The "Why")

Handling 3,5-Bis-chloromethyl-4-methyl-benzoic acid requires a respect for its specific molecular architecture. This is not merely an organic acid; it is a benzyl chloride derivative with two reactive electrophilic sites.

The Mechanism of Danger

The presence of two chloromethyl (-CH₂Cl) groups confers dual hazards:

  • Alkylating Potential: These groups are highly reactive electrophiles. They can alkylate DNA and proteins, posing a significant toxicity risk and potential genotoxicity.

  • Hydrolysis & Corrosivity: Upon contact with moisture (mucous membranes, humidity), the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) . This causes immediate, severe chemical burns to the respiratory tract, eyes, and skin.

Core Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Specific Target Organ Toxicity: Respiratory tract irritation (due to HCl evolution).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix prescribes protection levels based on the specific operational state of the chemical.

Table 1: Task-Based PPE Requirements
Protective LayerTask A: Solid Handling (Weighing, Aliquoting < 1g)Task B: Solution/Reaction (Dissolved in DCM, THF, or DMF)Task C: Spill Cleanup (> 500 mg or Solution Spill)
Primary Engineering Control Chemical Fume Hood (Sash at 18")Chemical Fume Hood Evacuate Area (Ventilate)
Hand Protection (Inner) Nitrile (4 mil)Laminate Film (Silver Shield/4H) Laminate Film
Hand Protection (Outer) Nitrile (4-8 mil) - Change every 30 minsNitrile (8 mil) - For dexterityButyl Rubber or Viton
Eye Protection Chemical Splash Goggles (Vented)Chemical Splash GogglesFull Face Respirator
Body Protection Lab Coat (Cotton/Poly) + ApronLab Coat + Chemical ApronTyvek Suit (Type 3/4)
Respiratory N95 (If hood failure risk exists)Not required if in hoodFull Face (OV/AG/P100 Cartridge)

Critical Glove Note: Chlorinated hydrocarbons can permeate standard nitrile gloves rapidly. For Task B , the Laminate (Silver Shield) liner is non-negotiable as it provides the chemical barrier, while the outer nitrile glove provides grip and mechanical protection.

Operational Workflow: The "Static-Free" Weighing Protocol

The greatest risk of exposure occurs during weighing due to the electrostatic nature of fine organic powders.

Step-by-Step Methodology
  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Position an ionizing bar or use an anti-static gun on the weighing boat and spatula. This prevents the "fly-away" powder effect common with benzoic acid derivatives.

  • Transfer:

    • Open the stock container only inside the hood.

    • Do not use a metal spatula if the powder is clumping; use a chemically resistant plastic or ceramic spatula to avoid sparking (though low risk, it ensures purity).

    • Self-Validating Step: If you smell an acrid, sharp odor (HCl), the container has been compromised by moisture. Assume the compound has degraded and the atmosphere is corrosive.

  • Solubilization (The Danger Zone):

    • Add solvent to the solid, not solid to the solvent, to minimize splash risk.

    • Caution: If dissolving in a nucleophilic solvent (like Methanol), be aware that solvolysis may occur, releasing HCl and methyl ether byproducts.

Decontamination & Waste Management

Do not dispose of this chemical in standard organic waste streams without pretreatment if possible, as it remains reactive.

Chemical Decontamination Logic

To neutralize the alkylating potential, we must destroy the chloromethyl groups via hydrolysis or nucleophilic substitution.

Decontamination Solution:

  • Composition: 10% Sodium Hydroxide (NaOH) or concentrated Sodium Bicarbonate in 50:50 Ethanol/Water.

  • Mechanism: The base promotes hydrolysis of the -CH₂Cl groups to -CH₂OH (alcohols), neutralizing the electrophilic hazard and neutralizing the generated HCl.

Graphviz: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<1g) Assess->SmallSolid LargeOrLiq Large Solid or Solution Assess->LargeOrLiq PPE_Level1 Don Double Nitrile + Goggles SmallSolid->PPE_Level1 PPE_Level2 Don Silver Shield Gloves + Full Face Respirator LargeOrLiq->PPE_Level2 Action_Solid Cover with wet paper towel (prevents dust) PPE_Level1->Action_Solid Action_Liq Absorb with Vermiculite/ Sand PPE_Level2->Action_Liq Decon Apply 10% NaOH/EtOH Soln (Wait 15 mins) Action_Solid->Decon Action_Liq->Decon Waste Collect as Halogenated Organic Waste Decon->Waste

Figure 1: Decision logic for responding to spills of chloromethyl-benzoic acid derivatives. Note the differentiation in PPE based on spill size.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122026, 4-(Chloromethyl)benzoic acid (Proxy). Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)benzoic acid. (Accessed via search, confirming Skin Corr. 1B and Eye Dam. 1 hazards).[1][2]

  • Ansell Healthcare.Chemical Permeation & Degradation Guide (8th Edition).
  • U.S. Department of Labor, OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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